

Spectroscopic Profile of N-Ethyl-o-toluidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Ethyl-o-toluidine*

Cat. No.: B123078

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Ethyl-o-toluidine** (CAS No: 94-68-8), a versatile intermediate in the synthesis of dyes, pigments, and pharmaceuticals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for **N-Ethyl-o-toluidine** are summarized in the tables below. It is important to note that while mass spectrometry data is well-defined, detailed, experimentally verified assignments for all NMR and IR peaks are not consistently available in public databases. The NMR data presented includes predicted values based on standard chemical shift correlations and data from similar structures, which should be used as a reference pending experimental verification.

Table 1: ^1H NMR Spectroscopic Data for N-Ethyl-o-toluidine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1-7.3	Multiplet	4H	Aromatic protons (C ₆ H ₄)
~3.6	Singlet (broad)	1H	N-H
3.12	Quartet	2H	-CH ₂ -
2.25	Singlet	3H	Ar-CH ₃
1.25	Triplet	3H	-CH ₂ -CH ₃

Note: Predicted values based on typical chemical shifts for similar aromatic amines. Actual values may vary depending on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for N-Ethyl-o-toluidine

Chemical Shift (δ) ppm	Assignment
~146	C-N
~130	Aromatic C-H
~127	Aromatic C-H
~122	Aromatic C-H
~117	Aromatic C-H
~110	Aromatic C-C
~38	-CH ₂ -
~17	Ar-CH ₃
~15	-CH ₂ -CH ₃

Note: Predicted values based on typical chemical shifts for substituted anilines. Actual values may vary depending on solvent and experimental conditions.

Table 3: IR Spectroscopic Data for N-Ethyl-o-toluidine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium	N-H Stretch
~3050-3000	Medium	Aromatic C-H Stretch
~2970-2850	Strong	Aliphatic C-H Stretch
~1600	Strong	Aromatic C=C Bending
~1500	Strong	Aromatic C=C Bending
~1300	Medium	C-N Stretch
~750	Strong	ortho-disubstituted benzene C-H Bending

Note: Typical absorption ranges for the functional groups present in **N-Ethyl-o-toluidine**.

Table 4: Mass Spectrometry Data for N-Ethyl-o-toluidine

m/z	Relative Intensity (%)	Assignment
135	~35	[M] ⁺ (Molecular Ion)
120	100	[M-CH ₃] ⁺
91	~25	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid organic compounds such as **N-Ethyl-o-toluidine**. These protocols are based on standard laboratory practices and the instrumentation reported in public databases for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: A sample of approximately 5-20 mg of **N-Ethyl-o-toluidine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

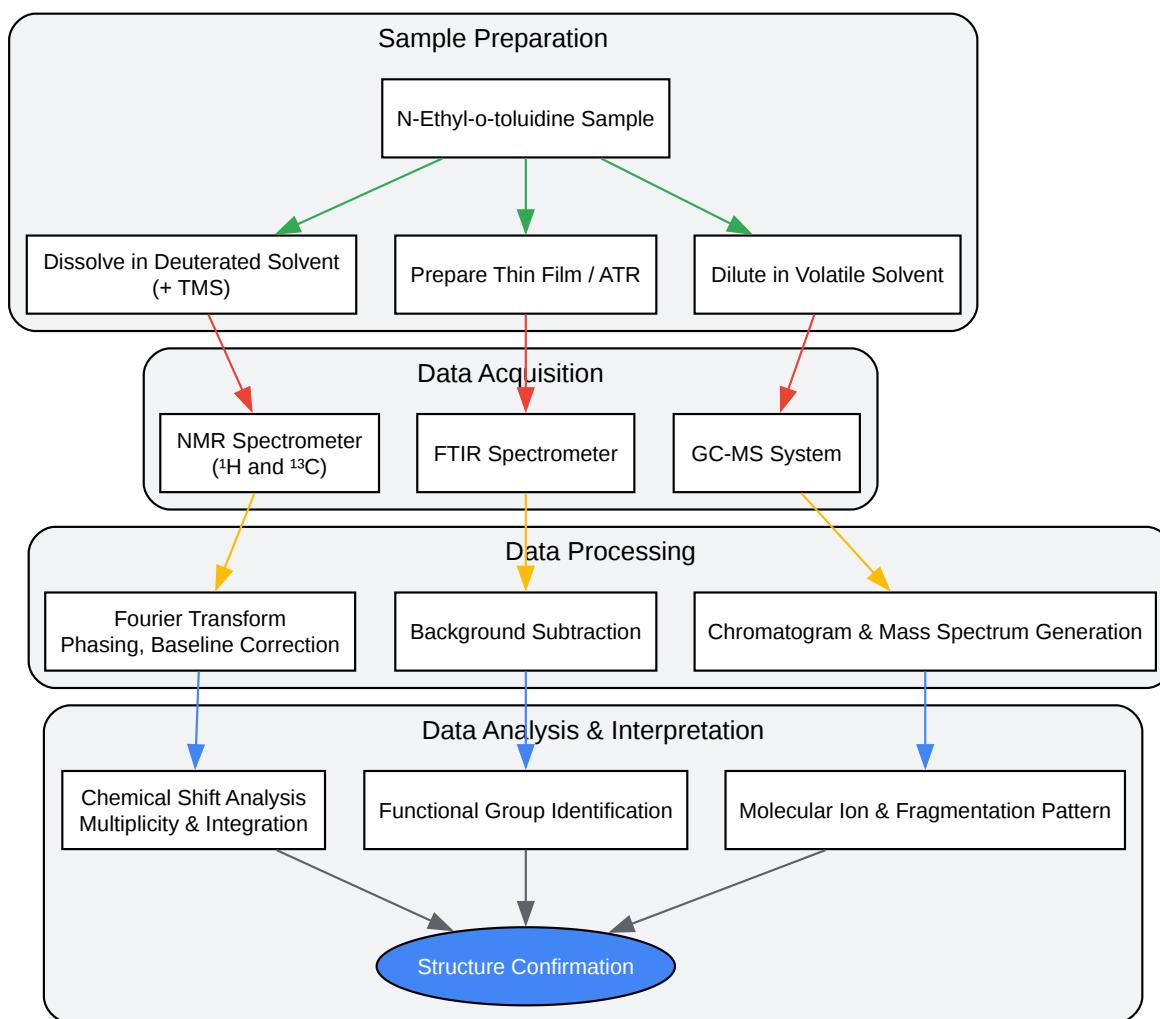
- Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60D (for ^1H NMR) or a modern equivalent (e.g., Bruker 400 MHz), is used.
- ^1H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-15 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-10 seconds.
 - Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **N-Ethyl-o-toluidine**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85, is used.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
 - The sample spectrum is then recorded over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)


- Sample Introduction and Ionization: The sample is introduced via a Gas Chromatography (GC) system, such as a HITACHI RMU-7M, which separates the components of the sample before they enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions.
- Instrumentation: A GC-MS system is employed.
- GC Conditions:
 - Column: A suitable capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: An initial temperature of 50-100 °C, held for a few minutes, followed by a ramp to a final temperature of 250-300 °C.
- MS Conditions:
 - Mass Range: m/z 40-400.
 - Scan Speed: 1-2 scans/second.

- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the fragmentation pattern, which provides structural information.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like **N-Ethyl-o-toluidine**.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of N-Ethyl-o-toluidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123078#n-ethyl-o-toluidine-spectroscopic-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com